molecular formula C26H26O12 B600310 methyl 3,5-di-O-caffeoyl quinate CAS No. 159934-13-1

methyl 3,5-di-O-caffeoyl quinate

Cat. No.: B600310
CAS No.: 159934-13-1
M. Wt: 530.48
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-di-O-caffeoyl quinate is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol. Isolated from Suaeda glauca and Dichrocephala bicolor, it exhibits hepatoprotective activity. It has a role as a metabolite and a hepatoprotective agent. It is a methyl ester, a tertiary alcohol, a member of catechols, a cinnamate ester and a secondary alcohol. It derives from a 3,5-di-O-caffeoyl quinic acid.
This compound is a natural product found in Artemisia ludoviciana and Artemisia indica with data available.

Biological Activity

Methyl 3,5-di-O-caffeoyl quinate (3,5-diCQM) is a polyphenolic compound derived from the esterification of caffeic acid and quinic acid. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C26H26O12C_{26}H_{26}O_{12} and a molecular weight of approximately 518.48 g/mol. Its structure features two caffeoyl groups attached to the 3 and 5 positions of the quinic acid backbone, which contributes to its unique bioactivity profile. The compound can be classified as a methyl ester and falls under several categories, including catechols and cinnamate esters .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods have shown that this compound effectively inhibits oxidative damage .

Anti-Inflammatory Effects

The compound also possesses anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This suggests its potential therapeutic application in conditions characterized by chronic inflammation .

Hepatoprotective Properties

This compound has been identified as a hepatoprotective agent. Studies involving animal models have shown that it can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). The mechanism appears to involve the modulation of oxidative stress and enhancement of antioxidant enzyme activity in liver tissues .

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of this compound. It has been suggested that this compound may exert protective effects against neurodegenerative diseases by activating Nrf2 (nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant response . This activation leads to increased expression of antioxidant genes and protection against neuronal cell death.

The biological activities of this compound are mediated through several mechanisms:

  • Activation of Signaling Pathways : The compound has been shown to activate the p38 MAPK pathway, which is involved in various cellular processes including inflammation and cell survival .
  • Regulation of Enzyme Activity : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress .
  • Influence on Melanogenesis : Interestingly, this compound has been found to stimulate melanin production in melanoma cells through upregulation of tyrosinase and related proteins, suggesting its potential role in skin-related therapies .

Case Studies and Research Findings

StudyFindings
Hamed et al., 2020Demonstrated significant antioxidant activity using DPPH assay; suggested potential for health benefits in oxidative stress-related diseases.
Bourgou et al., 2017Reported hepatoprotective effects in rat models; highlighted reduction in liver enzyme levels post-treatment with this compound.
Tsunoda et al., 2018Investigated neuroprotective effects; found activation of Nrf2 pathway leading to enhanced cellular defense mechanisms against neurotoxicity.

Properties

IUPAC Name

methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBNYMXKXIIGFX-IYVYCCGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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